![molecular formula C11H23NO3 B2980973 tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate CAS No. 1696524-36-3](/img/structure/B2980973.png)
tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
Overview
Description
tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate: is a chemical compound with a molecular formula of C11H23NO3. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(propan-2-yl)propyl alcohol in the presence of a catalyst. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a chemical compound with the molecular formula . It is often used in organic synthesis and has applications in chemistry, biology, and medicine due to its stability and reactivity as a reagent in synthetic chemistry.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
Chemistry this compound serves as a protecting group for amines, which allows for selective reactions without interference from the amine group in synthetic chemistry.
Biology This compound is utilized in studying enzyme mechanisms and protein modifications and can act as a substrate or inhibitor in biochemical assays.
Medicine In medicinal chemistry, it serves as an intermediate in synthesizing pharmaceuticals, especially those involving carbamate linkages. Several studies indicate the neuroprotective effects of related compounds, particularly as inhibitors of β-secretase and acetylcholinesterase, which are enzymes involved in Alzheimer's disease pathology. These compounds can help prevent amyloid-beta peptide aggregation and fibril formation . Furthermore, This compound has demonstrated moderate protective effects on astrocytes against amyloid-beta-induced cell death by reducing levels of TNF-α and free radicals in cell cultures, suggesting a potential role in mitigating oxidative stress associated with neurodegenerative diseases .
Industry This compound is used in the production of polymers and other materials where carbamate functionalities are required.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (). Major products include the formation of ketones or aldehydes.
- Reduction: The carbamate group can be reduced to form amines using reagents like lithium aluminum hydride () or sodium borohydride (). This results in the formation of primary or secondary amines.
- Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters, often requiring strong acids or bases to facilitate the reaction.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, altering their activity or stability. The compound can inhibit or activate specific pathways depending on its interaction with the target molecules .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate
Uniqueness: tert-Butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring selective solubility and reactivity. Its stability and reactivity also make it a preferred choice in synthetic and medicinal chemistry .
Biological Activity
tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate is a synthetic compound with the molecular formula C12H25N1O3. It features a tert-butyl group linked to a carbamate moiety and a hydroxy-substituted propyl chain. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The compound is characterized by its stability and reactivity, making it suitable for use as a reagent in synthetic chemistry. It typically appears as a white to off-white powder and is stable under standard conditions. The synthesis often involves the reaction of tert-butyl carbamate with 3-hydroxy-2-(propan-2-yl)propyl alcohol, usually under controlled conditions with the aid of catalysts.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in neuroprotective contexts:
- Neuroprotective Effects : In vitro studies have suggested that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer's disease. These compounds help prevent amyloid beta peptide aggregation and fibril formation, which are critical in Alzheimer's progression .
- Cellular Protection : The compound has demonstrated moderate protective effects on astrocytes against amyloid beta-induced cell death. Specifically, it reduces levels of TNF-α and free radicals in cell cultures, indicating its potential role in mitigating oxidative stress associated with neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves the formation of stable carbamate linkages that interact with various molecular targets, including enzymes and proteins. This interaction can modulate their activity or stability, potentially inhibiting or activating specific biochemical pathways depending on the target molecules involved .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
M4 Compound | C12H22N2O | Contains a pyrrolidine ring | Inhibits β-secretase and acetylcholinesterase; protects astrocytes from Aβ-induced death |
Tert-butyl (1,3-dihydroxy-2-hydroxymethyl)propan-2-yl carbamate | C12H25N1O4 | Additional hydroxymethyl groups | Potential for enhanced solubility; unknown biological activity |
Tert-butyl (3-hydroxy-1-(4-hydroxyphenyl)-1-phenylpropan-2-yl)carbamate | C17H25N1O4 | Aromatic substitution | Distinct pharmacological properties; specific activities not well documented |
Case Studies
Several studies have investigated the protective effects of compounds similar to this compound:
- Astrocyte Protection Study : In one study, the M4 compound was shown to reduce astrocyte death induced by amyloid beta 1-42 by approximately 20%. However, this effect was not statistically significant compared to controls treated with galantamine, suggesting variability in efficacy among similar compounds .
- Oxidative Stress Model : Another study assessed the impact of M4 on scopolamine-induced oxidative stress in vivo. While a decrease in malondialdehyde (MDA) levels was observed in treated groups compared to controls, the overall efficacy was comparable to galantamine treatment, indicating that while beneficial, M4's effects may be limited by its bioavailability within brain tissues .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKJDZORBWJUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696524-36-3 | |
Record name | tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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